5-methyl-1H-indol-3-yl acetate
Overview
Description
5-methyl-1H-indol-3-yl acetate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are present in various bioactive compounds . This compound, specifically, is characterized by the presence of a methyl group at the 5-position and an acetate group at the 3-position of the indole ring.
Scientific Research Applications
5-methyl-1H-indol-3-yl acetate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes and its potential as a bioactive compound.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
5-Methyl-1H-indol-3-yl acetate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The compound’s interaction with its targets can lead to alterations in cellular processes, contributing to its potential therapeutic effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. Given the wide range of biological activities associated with indole derivatives, the results of its action could potentially include antiviral effects, anti-inflammatory effects, anticancer effects, and more .
Biochemical Analysis
Biochemical Properties
5-Methyl-1H-indol-3-yl acetate, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and can involve multiple biochemical reactions
Cellular Effects
Indole derivatives, including this compound, have been shown to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-indol-3-yl acetate can be achieved through several methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . Another method involves the use of (diacetoxyiodo)benzene and potassium hydroxide as the base under mild conditions (MeCN, 35°C, 1.5 h) .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1H-indol-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-2-methyl-1H-indol-3-yl acetate
- 5-fluoro-1H-indol-3-yl acetate
- 5-chloro-1H-indol-3-yl acetate
Uniqueness
5-methyl-1H-indol-3-yl acetate is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological properties compared to other indole derivatives .
Properties
IUPAC Name |
(5-methyl-1H-indol-3-yl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-10-9(5-7)11(6-12-10)14-8(2)13/h3-6,12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWOFMOZNIEQDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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